![molecular formula C18H18N4O B7562461 1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7562461.png)
1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as PPMU and has a molecular weight of 358.44 g/mol. The structure of PPMU consists of a urea group, a phenyl group, and a pyrazol-1-ylmethyl group, which are all linked together.
Mecanismo De Acción
The mechanism of action of PPMU is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth and proliferation. PPMU has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation.
Biochemical and Physiological Effects:
PPMU has been shown to have various biochemical and physiological effects. In vitro studies have shown that PPMU can induce apoptosis in cancer cells by activating caspase enzymes. PPMU has also been shown to inhibit the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases (MMPs). Additionally, PPMU has been shown to have anti-inflammatory and anti-oxidant effects by regulating the expression of various cytokines and reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PPMU in lab experiments is that it has shown promising anti-cancer activity in various cancer cell lines. However, one of the limitations is that its mechanism of action is not fully understood, and further studies are needed to elucidate its molecular targets and pathways.
Direcciones Futuras
There are several future directions for the study of PPMU. One of the directions is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Another direction is to study its pharmacokinetics and toxicity in animal models to evaluate its safety and efficacy. Additionally, further studies are needed to understand its mechanism of action and molecular targets in cancer cells.
Métodos De Síntesis
PPMU can be synthesized through the reaction of 1-phenyl-3-chloro-2-propanone and pyrazole-1-carboxaldehyde in the presence of sodium hydroxide. The resulting product is then treated with urea in the presence of acetic acid and ethanol, leading to the formation of PPMU.
Aplicaciones Científicas De Investigación
PPMU has been studied for its potential therapeutic applications in various scientific research studies. One of the significant applications of PPMU is as an anti-cancer agent. Studies have shown that PPMU can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. PPMU has also been studied for its potential anti-inflammatory and anti-oxidant properties.
Propiedades
IUPAC Name |
1-phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(21-17-9-2-1-3-10-17)19-13-15-7-4-5-8-16(15)14-22-12-6-11-20-22/h1-12H,13-14H2,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKDRBVVSSJKFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=CC=CC=C2CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-[2-methyl-1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propyl]benzenesulfonamide](/img/structure/B7562391.png)
![N-benzyl-3-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-methylpropanamide](/img/structure/B7562398.png)
![4-[3-(Hydroxymethyl)piperidin-1-yl]-3-(trifluoromethyl)benzonitrile](/img/structure/B7562410.png)
![N-[2-(difluoromethoxy)-6-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7562413.png)
![3-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]pyrazole](/img/structure/B7562417.png)
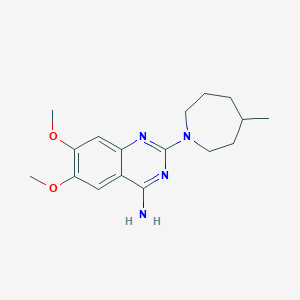
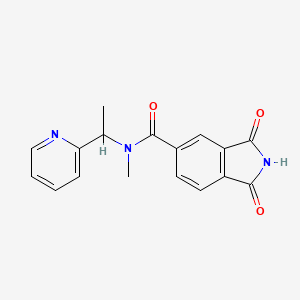
![2-methyl-3-nitro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzenesulfonamide](/img/structure/B7562448.png)
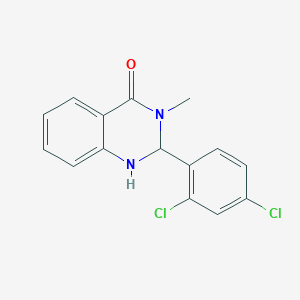
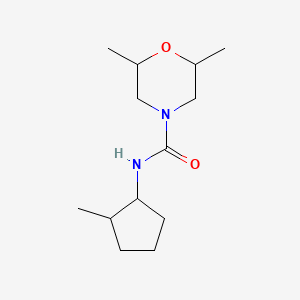
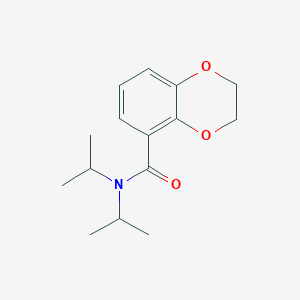
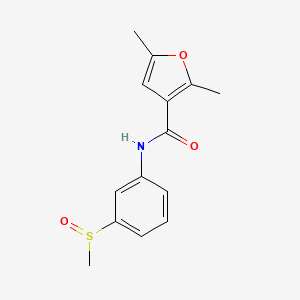
![8-[benzyl(methyl)amino]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7562497.png)
![3-ethyl-4-[(E)-3-(furan-2-yl)prop-2-enoyl]piperazin-2-one](/img/structure/B7562502.png)